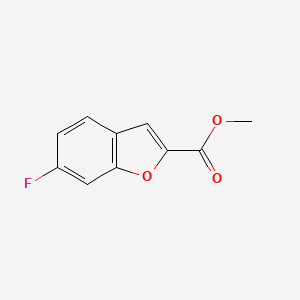

Methyl 6-fluorobenzofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSVBINTUWFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105823-45-6 | |

| Record name | methyl 6-fluoro-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of Methyl 6 Fluorobenzofuran 2 Carboxylate

Ester Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the methyl ester in Methyl 6-fluorobenzofuran-2-carboxylate to the corresponding carboxylic acid, 6-fluorobenzofuran-2-carboxylic acid, is a fundamental transformation that unlocks further derivatization possibilities. This hydrolysis is typically achieved under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common and often more efficient method for the hydrolysis of benzofuran (B130515) esters. The reaction involves treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol to ensure solubility. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to afford the final carboxylic acid product. This process is essentially irreversible as the final deprotonation step drives the reaction to completion. rsc.orgacs.org

Acid-Catalyzed Hydrolysis: While less common for preparative purposes due to the reversible nature of the reaction, acid-catalyzed hydrolysis can also be employed. This reaction is the reverse of Fischer esterification and requires heating the ester in the presence of a large excess of water and a strong acid catalyst. acs.orgnih.gov The equilibrium can be shifted towards the products by removing the alcohol as it is formed. rsc.org

The resulting 6-fluorobenzofuran-2-carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives via activation of the carboxylic acid group.

Substitution Reactions on the Fluorinated Benzene (B151609) Moiety

The fluorine atom on the benzene ring of this compound significantly influences the reactivity of the aromatic system and provides a handle for various substitution reactions. Both nucleophilic and electrophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions, can be utilized to introduce new functional groups onto the benzene portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the fused benzofuran ring system can activate the benzene ring towards nucleophilic aromatic substitution. In SNAr reactions, a potent nucleophile displaces the fluoride ion. This type of reaction is particularly effective for polyfluoroarenes and is a transition-metal-free method for forming C-O and C-N bonds. researchgate.net For instance, the synthesis of fluorinated 3-aminobenzofurans has been achieved through a tandem SNAr-cyclocondensation strategy, highlighting the viability of this approach in related systems. researchgate.net The success of SNAr reactions on the 6-fluoro position would depend on the specific nucleophile and reaction conditions employed.

Electrophilic Aromatic Substitution (EAS): The benzofuran ring system itself is generally reactive towards electrophiles, with substitution typically occurring at the C2 and C3 positions of the furan (B31954) ring. bohrium.com However, the reactivity of the benzene part of the molecule is also influenced by the existing substituents. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. nih.gov This means that incoming electrophiles would be directed to the positions ortho and para to the fluorine atom (C5 and C7). Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The deactivating nature of the fluorine and the carboxylate group might require forcing conditions for these reactions to proceed on the benzene ring.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-fluorine bond, while strong, can be activated and functionalized using transition metal catalysts. Nickel-catalyzed cross-coupling reactions have been successfully employed to couple 2-fluorobenzofurans with arylboronic acids, demonstrating that C-F bond activation is a feasible strategy for derivatization. stackexchange.com This approach allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups at the 6-position. Palladium-catalyzed reactions are also widely used for the functionalization of halogenated aromatic compounds and could potentially be applied to this compound.

Oxidation and Reduction of the Benzofuran Heterocycle

The furan ring of the benzofuran scaffold is susceptible to both oxidation and reduction, providing pathways to dihydrobenzofuran and octahydrobenzofuran derivatives, or leading to ring-opened products.

Reduction of the Benzofuran Ring: The furan moiety can be selectively hydrogenated to yield the corresponding 2,3-dihydrobenzofuran. This transformation is typically achieved through catalytic hydrogenation using various metal catalysts. Effective catalytic systems for the selective hydrogenation of benzofurans include:

Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase, which have shown high activity and selectivity for the hydrogenation of the O-containing heteroaromatic ring while preserving the aromaticity of the benzene ring. stackexchange.com

Palladium-decorated Ruthenium on carbon (Pd-Ru/C) , which has demonstrated enhanced activity and selectivity for benzofuran hydrogenation at low temperatures. researchgate.net

Cobalt-cobalt oxide core-shell nanoparticles supported on silica, representing a non-noble metal catalyst for this transformation. youtube.com

Complete hydrogenation of both the furan and the benzene rings can be achieved under more forcing conditions or with specific catalytic systems, leading to the formation of octahydrobenzofurans. rsc.orgnih.gov For example, a ruthenium-N-heterocyclic carbene complex has been used for the asymmetric, complete hydrogenation of benzofurans. rsc.org

Oxidation of the Benzofuran Ring: The benzofuran ring can undergo oxidative cleavage under various conditions. Ozonolysis, for instance, can cleave the furan ring to yield derivatives of salicylaldehyde (B1680747) and salicylic acid. masterorganicchemistry.com Biomimetic oxidation using hydrogen peroxide in the presence of manganese(III) porphyrin catalysts can lead to the initial epoxidation of the furan ring, followed by rearrangement or ring-opening to form various products, including salicylaldehyde. acs.org Phenyliodonium diacetate (PIDA) has also been used as an oxidant in the synthesis of benzofuran derivatives, suggesting its potential for modifying the benzofuran core. The specific products of oxidation depend heavily on the oxidant used and the reaction conditions.

Functionalization of the Carboxylate Group

The methyl carboxylate group at the 2-position of the benzofuran ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Amide Formation: One of the most common transformations of the carboxylate group is its conversion to an amide. This can be achieved through a two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, as described in section 3.1. The resulting carboxylic acid can then be coupled with a primary or secondary amine to form the desired amide. This coupling is typically facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine. nih.gov Alternatively, direct amidation methods using coupling reagents such as dicyclohexylcarbodiimide (DCC) or utilizing urea as a nitrogen source with a suitable catalyst can be employed. nih.gov

Reduction to an Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-6-fluorobenzofuran. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of esters to alcohols. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by a second hydride addition after the elimination of the methoxide group. A subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol.

Conversion to other Functional Groups: The carboxylate group can be a precursor to other functionalities. For instance, partial reduction of the ester to an aldehyde can be challenging but may be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting aldehyde would be a valuable intermediate for further C-C bond-forming reactions.

The ability to transform the carboxylate group into amides, alcohols, and other functionalities significantly expands the chemical space accessible from the this compound starting material.

Strategies for Scaffold Diversification via Selective Chemical Reactions

The strategic and selective modification of the different reactive sites on the this compound scaffold allows for the generation of diverse libraries of compounds. By combining the transformations discussed in the previous sections, complex molecules with tailored properties can be synthesized.

A common strategy involves a stepwise approach where the most reactive or desired position is functionalized first. For example, the carboxylate group can be converted to an amide to introduce a variety of substituents. Subsequently, the fluorinated benzene ring can be modified via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce further diversity.

Alternatively, the benzofuran heterocycle can be selectively reduced to the dihydrobenzofuran derivative. This changes the geometry and electronic properties of the scaffold, and subsequent reactions on the benzene ring or the functional group at the 2-position would lead to a different class of compounds.

The development of orthogonal protection and reaction strategies is crucial for achieving high selectivity. For instance, the reactivity of the furan ring towards certain electrophiles could be temporarily masked while performing substitutions on the benzene ring.

The combination of these derivatization strategies allows for a combinatorial approach to scaffold diversification, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of material properties. The inherent reactivity of the different components of the this compound molecule makes it a powerful platform for the synthesis of novel and complex chemical entities.

Spectroscopic and Advanced Characterization Methodologies for Methyl 6 Fluorobenzofuran 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules such as Methyl 6-fluorobenzofuran-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the structure, dynamics, reaction state, and chemical environment of molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the furan (B31954) ring proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the carboxylate group.

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) typically appear in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The fluorine atom at the C-6 position exerts a significant influence on the chemical shifts and coupling patterns of adjacent protons. Specifically, H-5 and H-7 will show coupling to the ¹⁹F nucleus, resulting in additional splitting of their signals (doublets of doublets).

The proton at the C-3 position of the furan ring is expected to appear as a singlet, typically in the range of δ 7.0-7.5 ppm, due to the influence of the adjacent oxygen atom and the carboxylate group. The methyl protons of the ester group (-OCH₃) are expected to resonate as a sharp singlet further upfield, generally around δ 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | s (singlet) | N/A |

| H-4 | 7.60 - 7.80 | dd (doublet of doublets) | J(H-4, H-5) ≈ 8.5 Hz, J(H-4, F-6) ≈ 5.5 Hz |

| H-5 | 7.10 - 7.30 | dd (doublet of doublets) | J(H-5, H-4) ≈ 8.5 Hz, J(H-5, H-7) ≈ 2.0 Hz |

| H-7 | 7.40 - 7.60 | dd (doublet of doublets) | J(H-7, F-6) ≈ 9.0 Hz, J(H-7, H-5) ≈ 2.0 Hz |

| -OCH₃ | 3.90 - 4.00 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display ten distinct signals. The carbon directly attached to the fluorine atom (C-6) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (around 240-250 Hz). Other carbons in the benzene ring will also show smaller couplings to the fluorine nucleus (²JCF, ³JCF).

The carbonyl carbon of the ester group is expected at the most downfield position, typically around δ 160-165 ppm. The carbons of the benzofuran (B130515) ring system will appear in the range of approximately δ 105-160 ppm. The C-6 carbon's chemical shift will be significantly influenced by the direct attachment of the electronegative fluorine atom. The methyl ester carbon (-OCH₃) will be observed upfield, typically around δ 52-53 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| -OCH₃ | 52.0 - 53.0 | - |

| C-3 | 108.0 - 110.0 | ~4 Hz |

| C-5 | 113.0 - 115.0 | ~25 Hz |

| C-7 | 106.0 - 108.0 | ~25 Hz |

| C-4 | 125.0 - 127.0 | ~9 Hz |

| C-3a | 122.0 - 124.0 | ~10 Hz |

| C-7a | 148.0 - 150.0 | ~3 Hz |

| C-2 | 145.0 - 147.0 | ~3 Hz |

| C=O | 160.0 - 162.0 | - |

| C-6 | 161.0 - 163.0 | ~248 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. vscht.cz The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in strong signals over a wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons, primarily H-5 and H-7. This coupling information is crucial for confirming the position of the fluorine substituent on the benzofuran ring. vscht.cz

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the ester group is anticipated in the region of 1720-1740 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the furan ether linkage will result in strong bands between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in the 1000-1100 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound Note: These are predicted values based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2990 - 2950 | Aliphatic C-H Stretch (-CH₃) | Medium |

| 1740 - 1720 | C=O Stretch (Ester) | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1200 | C-O Stretch (Ester) | Strong |

| 1100 - 1000 | C-F Stretch | Strong |

| 1150 - 1050 | C-O-C Stretch (Ether) | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. In general, symmetric vibrations and non-polar bonds produce strong Raman signals, whereas asymmetric vibrations and polar bonds result in strong FT-IR signals.

For this compound, the symmetric stretching of the aromatic rings would be expected to give a strong Raman band. The C=C bonds of the benzofuran system would also be Raman active. While the C=O stretch is visible in both techniques, it is typically stronger in IR. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the fused ring system, providing a detailed fingerprint of the molecule. nih.gov However, specific experimental data for this compound is not widely available, and predictions are based on the general principles of Raman spectroscopy for aromatic and heterocyclic systems.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of molecules. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint. For benzofuran derivatives, various MS techniques are utilized, each offering unique advantages.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures m/z values to a very high degree of accuracy (typically within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

For fluorinated benzofuran derivatives, HRMS analysis provides the exact mass of the molecular ion, which can be compared against a calculated mass for the proposed chemical formula. This comparison serves as a powerful confirmation of the compound's identity. For instance, in the analysis of related heterocyclic compounds, HRMS (ESI/Q-ToF) has been used to definitively confirm structures by matching the experimentally observed mass with the calculated mass to four decimal places. chromatographyonline.com This level of precision is crucial for validating the synthesis of new chemical entities.

| Compound | Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₀H₇FO₃ | [M+H]⁺ | 195.0452 | 195.0455 | 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the context of benzofuran derivatives, GC-MS is particularly useful for separating isomers and analyzing reaction mixtures. nih.gov

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The fragmentation of the benzofuran ring itself can also provide valuable structural information. Studies on related 6-aminopropyl-benzofuran isomers have shown that while isomers may have similar mass spectra, their chromatographic retention times can be used for successful differentiation. nih.govresearchgate.net

| m/z | Proposed Fragment Ion | Formula of Fragment | Description |

|---|---|---|---|

| 194 | [M]⁺ | [C₁₀H₇FO₃]⁺ | Molecular Ion |

| 163 | [M - OCH₃]⁺ | [C₉H₄FO₂]⁺ | Loss of a methoxy (B1213986) radical |

| 135 | [M - COOCH₃]⁺ | [C₈H₄FO]⁺ | Loss of the carbomethoxy group |

| 107 | [C₇H₄F]⁺ | [C₇H₄F]⁺ | Fragment from benzofuran ring cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. nih.govresearchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI), are typically used, which often results in less fragmentation and a prominent molecular ion peak.

LC-MS, and particularly its high-resolution variant (LC-HR-MS), is frequently employed in the analysis of complex mixtures, such as in metabolic studies of benzofuran-based designer drugs. nih.gov It allows for the identification of parent compounds and their metabolites in biological matrices. Tandem mass spectrometry (MS/MS) capabilities in modern LC-MS systems allow for the selective fragmentation of a precursor ion, providing detailed structural information even for components in a complex mixture. nih.govresearchgate.net For fluorinated aromatic compounds, LC-MS is considered a technique of choice for environmental analysis due to its sensitivity and selectivity. chromatographyonline.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and stereochemistry.

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic structure can be modeled. For benzofuran derivatives, this technique provides the ultimate structural proof. For example, the crystal structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined by single-crystal X-ray diffraction, revealing its molecular structure and crystal packing. researchgate.netunimi.it Such analyses provide incontrovertible evidence of the molecular framework.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7850(6) |

| b (Å) | 10.1380(16) |

| c (Å) | 14.416(2) |

| α (°) | 104.780(2) |

| β (°) | 94.920(2) |

| γ (°) | 100.720(2) |

| Volume (ų) | 520.35(14) |

| Z (molecules/unit cell) | 2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity.

This technique is routinely used to characterize newly synthesized fluorinated benzofuran derivatives. For a series of such compounds, the calculated and experimentally found percentages for carbon and hydrogen were reported to be in excellent agreement, thus confirming their elemental composition.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Hypothetical Derivative | C₁₈H₁₂FNO₃ | C | 69.45 | 69.48 |

| H | 3.89 | 3.92 |

Computational Chemistry Investigations of Methyl 6 Fluorobenzofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 6-fluorobenzofuran-2-carboxylate, DFT calculations are instrumental in determining its three-dimensional structure and electronic properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. aip.org Such calculations are typically performed in the gas phase or with a solvent model to simulate physiological conditions. aip.org

Optimization of Molecular Conformations

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| C=O | 1.21 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | O-C-C (furan) | 108° |

| C-C-F (benzene) | 119° | |

| Dihedral Angle | C(ring)-C(ester)-O-C(methyl) | 180° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For benzofuran (B130515) derivatives, the distribution of these orbitals is typically across the aromatic system, influencing their interaction with other molecules. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. nih.gov Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. nih.govbhu.ac.in These theoretical spectra serve as a valuable tool for the structural elucidation of newly synthesized compounds.

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-F | 160.5 |

| C=O | 165.2 |

| O-CH3 | 52.3 |

| C2 (ester) | 145.8 |

| C6 (fluoro) | 158.9 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.orgnih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. researchgate.net This method is crucial for understanding the potential pharmacological activity of benzofuran derivatives. researchgate.netatmiyauni.ac.in

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. The simulation software calculates a docking score or binding affinity, which is an estimation of the binding strength between the ligand and the protein. researchgate.net A lower docking score generally indicates a more favorable binding interaction. These predictions are valuable for prioritizing compounds for further experimental testing. For instance, benzofuran derivatives have been docked into the active sites of enzymes like thymidylate synthase and matrix metalloproteinases to explore their potential as inhibitors. nih.govatmiyauni.ac.in

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) |

| Thymidylate Synthase | -7.8 |

| PI3K | -8.2 |

| VEGFR2 | -7.5 |

Elucidation of Key Interaction Motifs

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov By visualizing the docked pose of this compound, researchers can identify the key amino acid residues in the protein's active site that are involved in the binding. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. For example, the fluorine atom and the ester group of the molecule could participate in specific hydrogen bonding or electrostatic interactions within the binding pocket.

Table 5: Hypothetical Key Interactions of this compound with Amino Acid Residues in a Target's Active Site

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue |

| Hydrogen Bond | Carbonyl oxygen of ester | Arg122 |

| Hydrophobic Interaction | Benzofuran ring | Leu124, Val154 |

| π-π Stacking | Benzene (B151609) ring of benzofuran | Tyr180 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For benzofuran derivatives, QSAR models help in identifying the key structural features that govern their therapeutic effects. researchgate.net While specific QSAR models developed exclusively for this compound are not extensively documented in public literature, models for analogous benzofuran and fluorinated heterocyclic structures provide significant insights. researchgate.netmdpi.com

Research on benzofuran derivatives frequently employs 2D and 3D-QSAR approaches to understand their interactions with biological targets, such as various protein kinases. researchgate.netnih.gov These models are built using a training set of molecules with known activities to predict the activity of new or untested compounds. The predictive power of a QSAR model is rigorously validated using statistical methods. researchgate.net

The key components of a QSAR study for a compound like this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. Based on studies of similar compounds, the following descriptors are considered significant. researchgate.netnih.gov

| Thermodynamic | Hydration Energy (HE) | The energy released when the molecule is dissolved in water. |

This table is representative of descriptors used in QSAR studies of benzofuran derivatives.

The fluorine atom at the 6-position of the benzofuran ring is a critical determinant of activity. Halogen substitutions, particularly fluorine, can enhance binding affinity to target proteins through the formation of "halogen bonds" or by creating favorable hydrophobic interactions. nih.gov QSAR models for fluorinated compounds often reveal that the position and electronic effect of the fluorine substituent play a pivotal role in the compound's biological activity. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early-stage drug development to assess the pharmacokinetic profile of a compound. nih.govresearchgate.net These computational methods evaluate how a drug candidate is likely to be processed by the body. For this compound, ADME properties can be estimated using various computational models and servers, which rely on large datasets of experimentally determined properties. researcher.life

The evaluation is often guided by established principles like Lipinski's Rule of Five, which helps predict if a compound has drug-like properties conducive to oral bioavailability. The rules are:

Molecular weight < 500 Daltons

LogP < 5

Number of hydrogen bond donors < 5

Number of hydrogen bond acceptors < 10

This compound generally aligns with these parameters, suggesting a favorable starting point for drug-likeness. Computational tools can provide more detailed predictions for specific ADME properties. rsc.org

Table 2: Predicted ADME Profile for this compound

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | High | Likely to have good human intestinal absorption (HIA). dergipark.org.tr |

| No Blood-Brain Barrier (BBB) Penetration | The compound is not expected to cross into the central nervous system. | |

| Caco-2 Permeability | Predicted to be moderate to high, suggesting good gut-blood barrier passage. | |

| Distribution | Moderate Plasma Protein Binding | Suggests a reasonable fraction of the compound will be free in circulation to exert its effect. |

| Metabolism | Potential Cytochrome P450 (CYP) Substrate | Likely to be metabolized by CYP enzymes, which is a common metabolic pathway. |

| Excretion | Medium | Expected to be cleared from the body at a moderate rate. |

| Drug-Likeness | Good | Obeys Lipinski's Rule of Five with no violations. |

This table represents a typical in silico ADME prediction for a molecule of this type, based on computational models. The values are qualitative estimates.

In silico studies on related benzofuran esters and quinoline-carboxylic acids have shown that these classes of molecules can exhibit acceptable ADME profiles. researchgate.nettandfonline.com The predictions indicate that this compound is likely to be well-absorbed orally and possess a favorable pharmacokinetic profile, making it a promising scaffold for further investigation. researchgate.net

Structure Activity Relationship Sar Studies of Methyl 6 Fluorobenzofuran 2 Carboxylate and Analogues

Impact of Fluorine Position and Substitution Patterns on Biological Activity

The introduction of halogen atoms, especially fluorine, into the benzofuran (B130515) scaffold is a common strategy to enhance biological potency. nih.gov The position of the fluorine atom on the benzene (B151609) ring of the benzofuran-2-carboxylate core is a critical determinant of the compound's activity. While data directly comparing the 6-fluoro position with other isomers for the same biological target is limited, broader studies on related heterocyclic systems provide valuable insights into the effects of positional fluorination.

For instance, a study on fluorinated 5,6-dihydroxytryptamine (B1219781) derivatives showed that the position of fluorine substitution (4-fluoro, 7-fluoro, and 4,7-difluoro) significantly impacted the molecule's biological properties. nih.gov While cytotoxicity was not adversely affected, all fluorinated analogues exhibited a markedly higher affinity for the serotonergic uptake system compared to the non-fluorinated parent compound, with the 4-fluoro derivative showing a 32-fold increase in affinity. nih.gov This highlights that each positional isomer can have a unique interaction profile with a biological target.

In the context of benzofuran derivatives, research has shown that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl moiety resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov This enhancement is often attributed to fluorine's ability to form favorable hydrophobic interactions and "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The electronegativity and small size of fluorine can also alter the molecule's electronic distribution, pKa, and conformational preferences, all of which can influence target binding and cell permeability.

The table below illustrates the effect of fluorine substitution on the activity of a benzofuran-based uPA inhibitor.

| Compound | Substitution on Benzofuran Ring | Ki (nM) | IC50 (µM) |

|---|---|---|---|

| Parent Compound | Unsubstituted | 183 | - |

| Fluorinated Analogue | 4-Fluoro | 88 | 0.43 |

Data sourced from a study on urokinase-type plasminogen activator (uPA) inhibitors. nih.gov

Role of the Methyl Ester and Carboxylic Acid Moiety in Target Interaction

The functional group at the C-2 position of the benzofuran ring is considered a crucial site for modulating biological activity. nih.govrsc.org Both the methyl ester (as in Methyl 6-fluorobenzofuran-2-carboxylate) and its corresponding carboxylic acid have been shown to be important for the cytotoxic and anticancer properties of this class of compounds. nih.gov

The choice between a methyl ester and a carboxylic acid can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

Methyl Ester: The ester form is generally more lipophilic than the carboxylic acid. This increased lipophilicity can enhance cell membrane permeability, facilitating entry into the cell. Inside the cell, the methyl ester can act as a prodrug, where it is hydrolyzed by cellular esterases to release the active carboxylic acid form.

Carboxylic Acid: The carboxylate anion (the deprotonated form of the carboxylic acid) is a key pharmacophore that can form strong ionic interactions or hydrogen bonds with specific amino acid residues (e.g., arginine, lysine (B10760008), histidine) in the binding site of a target protein or enzyme. nih.gov

Influence of Substituents on the Benzene and Furan (B31954) Rings on Activity and Selectivity

Beyond the fluorine at the 6-position and the carboxylate at the 2-position, other substituents on both the benzene and furan rings play a significant role in tuning the biological activity and selectivity of benzofuran analogues.

Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran core can drastically alter activity.

Methoxy (B1213986) Groups: In one study, a methoxy group at the C-6 position of a 3-methyl-5-aminobenzofuran derivative exhibited 2–4 times greater antiproliferative potency than the unsubstituted analogue and 3–10 times higher activity than the isomer with a methoxy group at the C-7 position. mdpi.com This demonstrates a strong positional effect for electron-donating groups.

Halogens: As discussed, halogens are generally activity-enhancing. In a series of benzene-sulfonamide-based benzofuran derivatives, a chlorine atom at the para-position was a major determinant for antiproliferative activity. nih.gov

Other Groups: Studies have shown that electron-donating groups like methyl and methoxy, as well as electronegative atoms like fluorine, can lead to better antibacterial and antifungal activity. niscair.res.in In contrast, electron-withdrawing groups such as chloro have also been shown to contribute remarkably to bioactivity. niscair.res.in

Substituents on the Furan Ring: The furan ring is less commonly substituted, but modifications here are also impactful.

Methyl Groups: The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to cause a significant increase in antiproliferative activity against various cell lines. mdpi.com

Bulky Groups: For 2-arylbenzofurans acting as COX-2 inhibitors, the presence of bulky steric groups, such as prenyl groups, at the C-3 position of the furan ring was found to improve inhibitory activity. mdpi.com

The following table summarizes the influence of various substituents on the antiproliferative activity of a series of 5-aminobenzofuran derivatives.

| Compound | R3 Substituent | R6 Substituent | R7 Substituent | Relative Potency |

|---|---|---|---|---|

| 10g | H | OMe | H | Baseline |

| 10h | Me | OMe | H | 2-4x higher than 10g |

| 10j | Me | H | OMe | 3-10x lower than 10h |

Data adapted from a review on benzo[b]furan derivatives, illustrating the combined effect of methyl and methoxy substituents. mdpi.com

Correlation between In Vitro Biochemical Assays and Cellular Activity Profiles

Establishing a strong correlation between the activity of a compound in a cell-free biochemical assay (e.g., enzyme inhibition) and its efficacy in a cell-based assay (e.g., cytotoxicity) is a critical step in drug discovery. This correlation helps to confirm that the compound's cellular effect is mediated by its interaction with the intended molecular target.

Several studies on benzofuran derivatives illustrate this principle:

Anticancer Activity and Tubulin Polymerization: A study of benzofuran analogues of Combretastatin A-4 evaluated the compounds for cytotoxicity against a panel of cancer cell lines (a cellular assay). The most potent compounds were then tested for their ability to inhibit tubulin polymerization (a biochemical assay). A strong correlation was found, where compounds with high cytotoxicity also showed significant inhibition of tubulin polymerization, confirming their mechanism of action. mdpi.com

COX-2 Inhibition: In the development of 2-arylbenzofuran-based anti-inflammatory agents, researchers first used in silico molecular docking to predict binding to the COX-2 enzyme. This was followed by an in vitro enzymatic assay to measure direct COX-2 inhibition. The results from the biochemical assay confirmed the predictions of the docking study and provided a mechanistic basis for the anti-inflammatory effects observed in cellular models. mdpi.com

Mechanism of Cytotoxicity: In another study, novel amide derivatives of 3-methyl-benzofuran-2-carboxylic acid were first screened for their anticancer activity against lung (A549) and breast (MCF7) cancer cell lines using an MTT assay (cellular). researchgate.net The most active compounds were then subjected to further mechanistic studies, including assays to detect apoptosis (Ethidium Bromide/Acridine Orange staining) and quantify Reactive Oxygen Species (ROS) generation. This progression from a general cellular viability assay to more specific biochemical and mechanistic assays allowed for a deeper understanding of how the compounds exert their cytotoxic effects. researchgate.net

This multi-step approach, moving from biochemical to cellular assays, is essential for validating a compound's mechanism of action and ensuring that its activity in an isolated system translates to a meaningful effect in a more complex biological environment.

Mechanistic Studies on the Biological Activities of Methyl 6 Fluorobenzofuran 2 Carboxylate

Molecular Target Identification and Validation

Direct molecular targets for Methyl 6-fluorobenzofuran-2-carboxylate have not been definitively identified in the reviewed literature. However, research into analogous compounds provides potential avenues for investigation. For instance, studies on other substituted benzofuran (B130515) derivatives have identified tubulin as a molecular target, suggesting a mechanism that interferes with microtubule dynamics. nih.gov Other research on complex benzofuran-containing structures has pointed to the inhibition of enzymes such as the polo-box domain of polo-like kinase 1 (PLK1-PBD) and lysine (B10760008) acetyltransferases (KAT6A/B), which are crucial for cell cycle progression and chromatin regulation. mdpi.comacs.orgnih.gov

Investigation of Enzyme Inhibition or Receptor Modulation Mechanisms

The benzofuran scaffold is a core component of many enzyme inhibitors. nih.govresearchgate.net Studies on various fluorinated benzofuran derivatives have demonstrated significant inhibitory effects on key enzymes involved in inflammation and cancer. For example, these compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), crucial enzymes in the inflammatory cascade. nih.govresearchgate.net In the context of cancer, certain benzofuran derivatives act as potent inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and thymidylate synthase, both of which are vital for tumor growth and proliferation. nih.govnih.gov

The inhibitory concentrations (IC50) for several fluorinated benzofuran derivatives against inflammatory mediators highlight their potential potency, which may be relevant for this compound. nih.gov

| Inflammatory Mediator | IC50 Range for Fluorinated Benzofurans (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin (B15479496) E2 (PGE2) | 1.1 - 20.5 |

Pathways Involved in Anti-Inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are often linked to their ability to modulate key signaling pathways. Research indicates that these compounds can suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of COX-2 and NOS2. nih.gov This leads to a reduction in the secretion of several inflammatory mediators, including interleukin-6 (IL-6), nitric oxide, and prostaglandin E2. nih.govresearchgate.net

Furthermore, studies on benzofuran hybrids have demonstrated that their anti-inflammatory mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of these pathways leads to a downstream reduction in inflammatory factors like TNF-α and IL-1β. mdpi.com

Mechanisms of Antiproliferative Action and Cellular Responses

The antiproliferative effects of benzofuran derivatives have been a significant area of cancer research. The mechanisms often involve the disruption of the cell cycle and the induction of programmed cell death. nih.gov

A common mechanism of antiproliferative action for benzofuran compounds is the induction of cell cycle arrest. nih.gov Flow cytometry analysis of various cancer cell lines treated with benzofuran derivatives has shown that these compounds can halt cell cycle progression, frequently at the G2/M phase. mdpi.comnih.gov For example, one novel benzofuran lignan (B3055560) was found to arrest Jurkat T lymphocytes in the G2/M phase in a dose- and time-dependent manner. nih.gov This arrest is often associated with an increase in the expression of cell cycle regulatory proteins like p21 and cyclin B. nih.gov Another related halogenated benzofuran derivative induced G2/M phase arrest in HepG2 liver cancer cells. mdpi.com

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Novel Benzofuran Lignan | Jurkat T-cells | G2/M Arrest | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | G2/M Arrest | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | S and G2/M Arrest | mdpi.com |

| 3-Amidobenzofuran derivative | MDA-MB-231 | G2/M Arrest | nih.gov |

In addition to halting cell proliferation, many benzofuran derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This pro-apoptotic activity is a key component of their potential as anticancer agents. Evidence for apoptosis induction includes the inhibition of anti-apoptotic proteins such as Bcl-2 and the concentration-dependent cleavage of poly(ADP-ribose) polymerase (PARP-1), a key marker of apoptosis. nih.govresearchgate.net Studies on fluorinated benzofurans showed they could induce DNA fragmentation by approximately 80% in HCT116 colorectal cancer cells. nih.govnih.gov Mechanistic investigations suggest that these compounds can activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov

Modulation of Specific Intracellular Signaling Cascades (e.g., NLRP3 Inflammasome, Nrf2)

Direct evidence linking this compound to the NLRP3 inflammasome or the Nrf2 signaling pathway is not present in the available literature. However, these pathways are highly relevant to the established biological activities of related compounds.

The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov The inhibition of the NLRP3 inflammasome is a therapeutic strategy for inflammatory diseases.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of cellular defense against oxidative stress and also plays a role in modulating inflammation. nih.govmdpi.com Activation of Nrf2 can lead to the expression of numerous antioxidant and cytoprotective genes. nih.gov Interestingly, research on other classes of compounds has shown that activation of the Nrf2 pathway can, in turn, suppress the activation of the NLRP3 inflammasome. nih.govmdpi.com This suggests a potential, though unconfirmed, mechanism by which a compound like this compound could exert anti-inflammatory effects.

Role in Medicinal Chemistry and Advanced Drug Discovery Research

Application as a Core Building Block for Complex Bioactive Molecules

The benzofuran-2-carboxylate scaffold, of which Methyl 6-fluorobenzofuran-2-carboxylate is a specific variant, serves as a crucial starting material for the elaboration into more complex and biologically active molecules. mdpi.com Medicinal chemists utilize this core structure to synthesize a variety of derivatives with potential therapeutic applications. The ester functional group at the 2-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby allowing for the introduction of diverse pharmacophoric groups.

While specific examples detailing the use of this compound as a direct precursor are not extensively documented in publicly available literature, the broader class of benzofuran-6-carboxylic acid derivatives has been identified as key intermediates in the synthesis of therapeutic agents. For instance, a patent for the drug Lifitegrast, used for the treatment of dry eye disease, discloses a synthetic route involving a benzofuran-6-carboxylic acid intermediate. google.com This highlights the importance of the benzofuran-6-carboxylic acid scaffold as a foundational element in the construction of complex drug molecules.

Furthermore, the synthesis of novel benzofuran-2-carboxylate 1,2,3-triazoles has been reported, demonstrating the utility of the benzofuran-2-carboxylate core in accessing more intricate heterocyclic systems with potential antimicrobial properties. nih.gov In these syntheses, the benzofuran-2-carboxylate moiety is typically derived from the corresponding salicylaldehyde (B1680747) and an alpha-haloacetate, followed by further functionalization. nih.gov

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with the identification of a "hit" or "lead" compound that exhibits a desired biological activity. High-throughput screening (HTS) of large and diverse compound libraries is a common strategy for identifying such initial hits. Benzofuran (B130515) derivatives are frequently included in these screening libraries due to their established biological relevance.

A notable example of lead identification involving a benzofuran scaffold comes from a high-throughput screen of approximately four million compounds to identify inhibitors of the lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are implicated in certain cancers. acs.org This screen identified an acylsulfonamide-benzofuran series as a novel structural class of inhibitors. The initial hit from this screen served as the starting point for a comprehensive lead optimization program. acs.org

The optimization process for this benzofuran-based lead involved systematic modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted by synthesizing and evaluating a range of analogs. For instance, modifications at the 4- and 6-positions of the benzofuran ring were explored, leading to the discovery that a 6-N,N-dimethylamino substituent significantly enhanced cellular activity. acs.org This iterative process of design, synthesis, and testing is a hallmark of lead optimization in medicinal chemistry.

While this example does not specifically involve this compound, it illustrates the general strategy by which a benzofuran-containing compound can be identified as a lead and subsequently optimized to yield a clinical candidate. The presence of the fluorine atom in this compound would be of particular interest in such an optimization campaign, as fluorine substitution is a well-established strategy for improving drug-like properties.

Contribution to the Development of Novel Therapeutic Agents

The benzofuran scaffold is a recurring motif in a multitude of compounds that have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The inherent biological activity of the benzofuran nucleus, coupled with the ability to readily introduce diverse substituents, makes it a fertile ground for the development of new drugs.

Anticancer Agents: Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents. The substitution pattern on the benzofuran ring plays a critical role in determining the cytotoxic activity and selectivity against cancer cell lines. nih.gov Halogenation, including the introduction of a fluorine atom, has been shown to significantly enhance the anticancer properties of certain benzofuran derivatives. nih.gov For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed and synthesized as novel type II CDK2 inhibitors, with some compounds exhibiting potent inhibitory activity. nih.gov

Antimicrobial Agents: Benzofuran-2-carboxylate derivatives have also been explored for their antimicrobial properties. A study on substituted benzofuran-2-carboxylate 1,2,3-triazoles revealed that these compounds exhibited moderate to good antibacterial and antifungal activity. nih.gov Notably, derivatives with methoxy (B1213986), methyl, and fluoro substituents demonstrated better antibacterial and moderate antifungal activity compared to other substituted compounds. nih.gov This suggests that the 6-fluoro substitution in this compound could contribute favorably to the antimicrobial profile of its derivatives.

The following table summarizes the biological activities of some representative benzofuran derivatives:

| Compound Class | Biological Activity | Key Findings |

| Acylsulfonamide-benzofurans | KAT6A/B Inhibition | Identified through HTS; optimization led to a clinical candidate. acs.org |

| 3-(Piperazinylmethyl)benzofurans | CDK2 Inhibition | Designed as type II inhibitors with potent activity. nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Antimicrobial | Fluoro-substituted derivatives showed moderate antifungal activity. nih.gov |

High-Throughput Screening and Rational Drug Design Approaches

High-throughput screening (HTS) and rational drug design are two complementary and powerful strategies in modern drug discovery. HTS allows for the rapid screening of vast numbers of compounds against a biological target to identify initial hits. Rational drug design, on the other hand, relies on a detailed understanding of the target's structure and mechanism of action to design molecules with high affinity and selectivity.

The benzofuran scaffold has been successfully employed in both of these approaches. As mentioned previously, a high-throughput screen of a large compound library led to the identification of a benzofuran-based inhibitor of KAT6A/B. acs.org In another example, a high-throughput, cell-based assay was used to screen a diverse collection of approximately 300,000 small molecules, which resulted in the identification of a benzofuran class of Hepatitis C Virus (HCV) inhibitors. google.com The initial hits from this screen were then subjected to optimization to improve their antiviral potency and reduce cytotoxicity. google.com

Rational drug design often utilizes computational tools such as molecular docking to predict how a molecule will bind to a target protein. This information can then guide the synthesis of new analogs with improved binding characteristics. The design of novel 6H-benzo[c]chromen series as selective PI3Kα inhibitors employed structure-based drug design and molecular docking. nih.gov Similarly, in the development of 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors, molecular docking simulations were used to understand the binding modes of the designed compounds and to rationalize their observed activities. nih.gov

Fragment-based drug discovery (FBDD) is another rational approach where small, low-molecular-weight compounds (fragments) are screened for binding to a target. nih.gov Hits from a fragment screen can then be grown or linked together to create more potent lead compounds. The benzofuran scaffold, being a relatively small and rigid structure, is well-suited for inclusion in fragment libraries. A fragment-based approach was used to develop a new class of Escherichia coli DsbA inhibitors starting from a benzofuran hit. monash.edu

The following table outlines the application of these approaches to benzofuran-containing compounds:

| Approach | Application | Example |

| High-Throughput Screening | Hit Identification | Discovery of benzofuran-based KAT6A/B inhibitors. acs.org |

| High-Throughput Screening | Hit Identification | Identification of a benzofuran class of HCV inhibitors. google.com |

| Rational Drug Design | Lead Optimization | Design of selective PI3Kα inhibitors using molecular docking. nih.gov |

| Rational Drug Design | Lead Optimization | Use of molecular docking to guide the design of CDK2 inhibitors. nih.gov |

| Fragment-Based Drug Discovery | Hit Identification and Elaboration | Development of E. coli DsbA inhibitors from a benzofuran fragment. monash.edu |

Future Directions in Research on Methyl 6 Fluorobenzofuran 2 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely pivot from traditional multi-step procedures towards more elegant and sustainable methods for constructing the Methyl 6-fluorobenzofuran-2-carboxylate core. The goal is to develop protocols that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents. chemistryviews.org

Key areas of exploration will include:

Catalytic C-H Activation/Annulation: Transition-metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become powerful tools for building heterocyclic rings. acs.orgnih.gov Future work could focus on developing a one-pot synthesis of this compound from readily available starting materials like a substituted phenol (B47542) and an alkyne, via a cascade C-H activation and intramolecular cyclization process.

Photocatalysis and Electrosynthesis: These emerging techniques offer green alternatives to traditional thermal methods. nih.gov Research into visible-light photocatalysis could enable the construction of the fluorinated benzofuran (B130515) ring under ambient temperature and pressure, potentially reducing energy consumption and improving reaction selectivity.

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reproducibility. Developing a flow-based synthesis for this compound would be a significant step towards its efficient and large-scale production for further derivatization and biological screening.

Recyclable Catalysts: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused, is a key aspect of sustainable synthesis. chemistryviews.org Future methodologies will aim to incorporate such recyclable catalysts to reduce costs and environmental impact.

Table 1: Potential Sustainable Synthetic Strategies

| Methodology | Potential Catalyst/Reagent | Key Advantages |

|---|---|---|

| Palladium-Catalyzed Cyclization | Pd/C, (PPh₃)PdCl₂ | High efficiency, catalyst recyclability, tolerance of various functional groups. chemistryviews.orgacs.org |

| Copper-Promoted Annulation | Copper Iodide (CuI) | Use of an inexpensive metal, good to excellent yields, potential for one-pot reactions. acs.orgnih.gov |

| Iodine(III)-Catalyzed Oxidation | PhI(OAc)₂ | Metal-free alternative, mild reaction conditions. organic-chemistry.org |

Exploration of Advanced Derivatization for Enhanced Bioactivity

The core structure of this compound serves as an excellent starting point for the creation of diverse chemical libraries. The ester group at the C-2 position and the aromatic ring are prime sites for modification to enhance biological activity and selectivity against various therapeutic targets.

Future derivatization strategies will likely include:

Amide and Hydrazide Formation: Conversion of the methyl ester to a wide range of amides, by reacting it with various amines, is a common strategy to introduce new functionalities and improve pharmacokinetic properties. Benzofuran-2-carboxamides have shown significant potential as anticancer agents. mdpi.comnih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne handle would allow for the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecular fragments like triazoles. This approach has been used to generate novel benzofuran-2-carboxylate 1,2,3-triazoles with antimicrobial activity. niscair.res.in

Cross-Coupling Reactions: The aromatic part of the benzofuran ring can be further functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, heteroaryl, or alkyl groups, which can profoundly influence the compound's interaction with biological targets.

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by linking the benzofuran scaffold to other known pharmacophores (e.g., piperazine, imidazole, quinazolinone). mdpi.commdpi.com This molecular hybridization can lead to compounds with dual-action mechanisms or improved potency. The fluorine atom at the C-6 position is particularly noteworthy, as halogenation is a known strategy to increase the anticancer activity of benzofuran derivatives. mdpi.comnih.gov

Table 2: Key Derivatization Sites and Potential Biological Targets

| Derivatization Site | Modification Strategy | Resulting Functional Group | Potential Bioactivity |

|---|---|---|---|

| C-2 Methyl Ester | Amidation | Carboxamide | Anticancer, Anti-inflammatory nih.govresearchgate.net |

| C-2 Methyl Ester | Hydrazinolysis | Hydrazide | Antimicrobial |

| C-2 Methyl Ester | Reduction & Linkage | Ether/Amine via linker | Antiviral, Enzyme Inhibition scienceopen.com |

| C-4, C-5, C-7 Positions | Suzuki/Stille Coupling | Aryl/Heteroaryl | Kinase Inhibition, Anticancer nih.gov |

Integration of Multi-Omics Data in Mechanistic Investigations

To move beyond simply identifying bioactive derivatives, future research must delve into their mechanisms of action at a systemic level. The integration of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) will be crucial for elucidating how derivatives of this compound interact with complex biological systems.

Target Identification: Proteomics approaches, such as chemical proteomics, can identify the direct protein targets of a bioactive compound within the cell. This is essential for understanding its primary mechanism of action and potential off-target effects.

Pathway Analysis: Transcriptomics (e.g., RNA-Seq) and metabolomics can provide a global snapshot of how cellular pathways are perturbed by a compound. pnas.org For instance, if a derivative shows anticancer activity, these techniques can reveal whether it acts by inducing apoptosis, arresting the cell cycle, or inhibiting metabolic pathways crucial for cancer cell survival. nih.gov

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict which cells or patient populations are most likely to respond to a particular therapeutic lead, paving the way for personalized medicine.

Advanced Computational Approaches for Predictive Biology and Chemistry

In silico methods are indispensable for accelerating the drug discovery and development process. Advanced computational chemistry and biology will play a pivotal role in rationally designing the next generation of derivatives based on this compound.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of synthesized derivatives and their measured biological activities, 3D-QSAR studies can predict the potency of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: These techniques can predict how a compound will bind to the active site of a specific protein target, such as an enzyme or receptor. nih.gov This provides insights into the key molecular interactions responsible for its biological effect and can guide the rational design of more potent and selective inhibitors. For example, docking studies could be used to design derivatives that target lysine-specific demethylase 1 (LSD1), a promising cancer target for which other benzofurans have shown inhibitory activity. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net This early-stage in silico screening helps to identify candidates with poor drug-like properties, reducing the rate of failure in later, more expensive stages of development.

Design of Next-Generation Benzofuran-Based Chemical Probes and Therapeutic Leads

The ultimate goal of this research is to translate fundamental chemical and biological understanding into practical tools and therapies. The this compound scaffold is a promising foundation for both.

Chemical Probes: By attaching a fluorophore or other reporter group to the benzofuran scaffold, it may be possible to design highly specific chemical probes. For example, a "turn-on" fluorescent probe could be developed that emits light only upon binding to a specific enzyme or analyte within a living cell, enabling real-time biological imaging. researchgate.net

Therapeutic Leads: Through iterative cycles of design, synthesis, biological evaluation, and computational modeling, optimized derivatives of this compound could emerge as potent and selective therapeutic leads. Given the broad activities of the benzofuran class, these leads could target a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The development of halogenated derivatives, in particular, has shown promise for creating potent anticancer agents. nih.govnih.gov

By systematically pursuing these future research directions, the scientific community can fully harness the chemical and biological potential of this compound, paving the way for new discoveries in chemistry, biology, and medicine.

Q & A

Q. Key considerations :

- Regioselectivity (avoiding competing reactions at the 5-position).

- Stability of intermediates under fluorination conditions.

- Post-synthesis purification via column chromatography or recrystallization .

Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Q. Basic

- NMR :

- NMR: Distinct singlet for the methyl ester (δ ~3.8–4.0 ppm) and splitting patterns for fluorine-coupled aromatic protons.

- NMR: Direct confirmation of fluorination (δ ~-110 to -120 ppm for aryl-F).

- Mass spectrometry (HRMS) : Exact mass confirmation of molecular ion () and fragmentation patterns.

- IR : Ester carbonyl stretch (~1700–1750 cm) and C-F bond (~1200 cm) .

How can conformational analysis using Cremer-Pople parameters enhance the understanding of this compound’s reactivity?

Advanced

The Cremer-Pople puckering coordinates quantify out-of-plane distortions in the benzofuran ring. For this compound:

- Calculate puckering amplitude () and phase angle () from X-ray crystallography data.

- Correlate ring puckering with steric effects from the 6-fluoro substituent and electronic effects on nucleophilic/electrophilic sites.

- Applications: Predict regioselectivity in derivatization reactions (e.g., ester hydrolysis, fluorophilic interactions) .

What methodologies resolve contradictions in crystallographic data for this compound derivatives?

Q. Advanced

- Refinement software : Use SHELXL for high-resolution data to resolve disorder or twinning, leveraging constraints for fluorine occupancy .

- Validation tools : Check geometric outliers (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages.

- ORTEP visualization : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

What are the solubility and stability profiles of this compound under various experimental conditions?

Q. Basic

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

- Stability :

- Hydrolyzes under strong acidic/basic conditions (ester cleavage).

- Light-sensitive due to the fluorobenzofuran core; store in amber vials at 4°C.

- Data sources : Analogous methyl benzofuran carboxylates show mp ~190–200°C and similar stability trends .

How does electronic modulation by the fluorine substituent affect the compound’s intermolecular interactions in crystal packing?

Q. Advanced

- Crystal engineering : Fluorine’s electronegativity enhances dipole-dipole interactions and C-F···H hydrogen bonding.

- X-ray analysis : Compare packing motifs (e.g., herringbone vs. layered structures) with non-fluorinated analogs.

- Impact : Increased melting points and reduced solubility in nonpolar solvents relative to methyl or chloro derivatives .

What computational approaches predict the biological activity of this compound derivatives?

Q. Advanced

- Docking studies : Screen against target proteins (e.g., enzymes with hydrophobic active sites) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett ) with bioactivity data.

- MD simulations : Assess binding stability of fluorine-mediated interactions over 100-ns trajectories .

What are the challenges in achieving regioselective fluorination during synthesis, and how can they be mitigated?

Q. Basic

- Challenges : Competing fluorination at the 5-position or overhalogenation.

- Solutions :

- Use directing groups (e.g., ester at 2-position) to steer electrophilic attack.

- Optimize temperature (-20°C to 0°C) and stoichiometry (1.1–1.3 equiv. fluorinating agent).

- Monitor reaction progress via TLC or inline NMR .

How to design a structure-activity relationship (SAR) study for this compound analogs to explore pharmacological potential?

Q. Advanced

Derivatization : Synthesize analogs with varying substituents (e.g., Cl, Br, OMe) at the 6-position.

Assays : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic descriptors.

Statistical analysis : Use PCA or PLS regression to identify critical SAR drivers .

What statistical methods analyze discrepancies in bioactivity data across studies?

Q. Advanced

- Meta-analysis : Apply random-effects models to account for inter-study variability.

- Bland-Altman plots : Visualize systematic biases in assay protocols.

- Machine learning : Train classifiers to identify confounding variables (e.g., solvent, cell line) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.